What are the chemical properties of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride?
What are the chemical properties of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride?
An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride
For professionals in chemical research and pharmaceutical development, a comprehensive understanding of a molecule's chemical properties is paramount for its effective application. This guide provides a detailed technical overview of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride, a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry. This document moves beyond a simple recitation of data, offering insights into the structural nuances, reactivity, and analytical characteristics that define this molecule.
Introduction and Significance
Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride belongs to the class of α,β-unsaturated esters and contains a piperidine moiety, a privileged scaffold in a vast number of approved pharmaceuticals.[1] The exocyclic double bond introduces unique stereochemical and reactivity features, making it a valuable synthon for creating more complex molecular architectures. Its hydrochloride salt form ensures aqueous solubility and stability, which are advantageous properties in many synthetic and biological applications. The piperidine ring is a common feature in drugs targeting the central nervous system (CNS), among others, due to its ability to influence physicochemical properties like lipophilicity and basicity, which are critical for pharmacokinetic profiles.[1]
Chemical Structure and Stereochemistry
The structure of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride is characterized by a piperidine ring with an ethyl acetate group attached via an exocyclic double bond at the 4-position. The nitrogen atom of the piperidine ring is protonated, forming a hydrochloride salt.
Molecular Formula: C₉H₁₆ClNO₂
Molecular Weight: 205.68 g/mol
Stereochemistry: The E/Z Isomerism
A critical feature of this molecule is the potential for geometric isomerism (E/Z isomerism) around the carbon-carbon double bond. The major product of most common synthetic routes, such as the Horner-Wadsworth-Emmons reaction, is typically the thermodynamically more stable (E)-isomer .[2] This preference is due to reduced steric hindrance between the piperidine ring and the ethyl ester group in the (E) configuration.
Caption: (E) and (Z) isomers of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride.
Physicochemical Properties
While specific experimental data for this exact compound is not widely published, its properties can be reliably predicted based on its structural components and data from analogous molecules.
| Property | Predicted Value/Information | Justification/Analogous Compound |
| CAS Number | Not definitively assigned. The (E)-3-ylidene isomer is 957472-01-4. | The 4-ylidene isomer is less common in commercial catalogs. |
| Appearance | White to off-white crystalline solid. | Typical appearance for hydrochloride salts of organic amines. |
| Melting Point | >150 °C (with decomposition) | Similar piperidine hydrochloride salts often have high melting points. |
| Solubility | Soluble in water, methanol, ethanol. Sparingly soluble in dichloromethane, ethyl acetate. Insoluble in non-polar solvents like hexanes. | The hydrochloride salt form significantly increases polarity and aqueous solubility. |
| pKa | ~8-9 (for the piperidinium ion) | The electron-withdrawing ylidene-acetate group will slightly lower the pKa compared to piperidine itself (~11). |
| Stability | Stable under normal storage conditions (cool, dry, inert atmosphere).[3] | The piperidine ring is generally stable.[4] The hydrochloride salt protects the amine from oxidation. |
Spectroscopic Analysis
The structural features of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride give rise to a predictable spectroscopic signature. The data for the analogous compound, ethyl cyclohexylideneacetate, provides a strong basis for these predictions.[5][6]
¹H NMR Spectroscopy
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Vinylic Proton (=CH): A singlet expected around δ 5.5-6.0 ppm . This is a key diagnostic signal for the ylidene moiety.
-
Ethyl Group (CH₂CH₃): A quartet around δ 4.1-4.2 ppm (CH₂) and a triplet around δ 1.2-1.3 ppm (CH₃).
-
Piperidine Ring Protons: Protons on carbons adjacent to the double bond (C3 and C5) will be deshielded and appear as multiplets around δ 2.8-3.2 ppm . Protons on carbons adjacent to the nitrogen (C2 and C6) will also be deshielded due to the positive charge and appear as multiplets around δ 3.0-3.4 ppm .
-
Ammonium Protons (N⁺H₂): A broad singlet at a variable chemical shift, typically downfield (δ 8.0-9.0 ppm ), which is exchangeable with D₂O.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (C=O): Expected around δ 165-170 ppm .
-
Olefinic Carbons (=C): The quaternary carbon of the piperidine ring (C4) is expected around δ 150-160 ppm , while the vinylic carbon (=CH) will be around δ 115-125 ppm .
-
Ethyl Group (CH₂CH₃): The CH₂ carbon is expected around δ 60-62 ppm , and the CH₃ carbon around δ 14-15 ppm .
-
Piperidine Ring Carbons: Carbons adjacent to the double bond (C3 and C5) are expected around δ 30-35 ppm , and carbons adjacent to the nitrogen (C2 and C6) around δ 45-50 ppm .
Infrared (IR) Spectroscopy
-
N⁺-H Stretching: A broad band in the region of 2500-3000 cm⁻¹ , characteristic of a secondary ammonium salt.
-
C=O Stretching (Ester): A strong absorption band around 1715-1730 cm⁻¹ . Conjugation with the C=C double bond lowers the frequency from a typical saturated ester (~1735-1750 cm⁻¹).[3][7]
-
C=C Stretching: An absorption of medium intensity around 1640-1660 cm⁻¹ .
-
C-O Stretching (Ester): Strong bands in the fingerprint region, typically around 1250-1150 cm⁻¹ .
Mass Spectrometry (MS)
Under electrospray ionization (ESI), the expected molecular ion would be the cation [M-Cl]⁺ at m/z 170.13. Fragmentation patterns of piperidine derivatives are well-characterized.[8] Key fragmentation pathways would likely involve:
-
α-cleavage: Cleavage of the bonds adjacent to the nitrogen atom.
-
Loss of the ethyl group from the ester.
-
Retro-Diels-Alder type fragmentation of the piperidine ring.
Synthesis and Reactivity
Synthesis: The Horner-Wadsworth-Emmons (HWE) Reaction
The most logical and efficient synthesis of Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride involves the Horner-Wadsworth-Emmons (HWE) reaction.[9] This olefination reaction uses a stabilized phosphonate ylide to react with a ketone, in this case, an N-protected piperidin-4-one derivative.
Caption: Horner-Wadsworth-Emmons synthesis workflow.
Experimental Protocol Outline:
-
Ylide Formation: Triethyl phosphonoacetate is deprotonated with a strong, non-nucleophilic base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF) at 0 °C to form the phosphonate carbanion.
-
Olefination: A solution of N-Boc-4-piperidone (a commercially available starting material) in the same solvent is added to the ylide solution. The reaction is typically allowed to warm to room temperature and stirred until completion.
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The water-soluble phosphate byproduct is easily removed during the aqueous workup. The crude product is then purified by flash chromatography.
-
Deprotection: The purified N-Boc protected intermediate is dissolved in a suitable solvent (e.g., dioxane or diethyl ether) and treated with a solution of hydrogen chloride to remove the Boc protecting group, yielding the final hydrochloride salt product.
Chemical Reactivity
-
Michael Addition: As an α,β-unsaturated ester, the β-carbon of the exocyclic double bond is electrophilic. It is susceptible to conjugate addition (Michael addition) by various nucleophiles.[10]
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
-
Reduction: The C=C double bond can be reduced, for example, by catalytic hydrogenation, to yield Ethyl 2-(piperidin-4-yl)acetate.
-
N-Functionalization: While the hydrochloride salt is stable, neutralization with a base would provide the free amine, which can then undergo various N-functionalization reactions (e.g., acylation, alkylation).
Safety and Handling
As no specific safety data sheet (SDS) is available for this compound, handling precautions should be based on those for similar chemical classes.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[3]
Applications in Research and Development
Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride is a valuable building block for the synthesis of more complex molecules, particularly in the field of drug discovery.
-
Scaffold for Lead Optimization: The piperidine ring and the exocyclic ester provide multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
-
Synthesis of Spirocyclic Compounds: The double bond can participate in cycloaddition reactions to create spirocyclic systems, which are of great interest in medicinal chemistry for their rigid three-dimensional structures.
-
Introduction of the Piperidine Moiety: It serves as a precursor to introduce the 4-substituted piperidine motif into larger molecules, which is a common strategy to improve the pharmacological properties of drug candidates.[11]
Conclusion
Ethyl 2-(piperidin-4-ylidene)acetate hydrochloride is a functionally rich and synthetically versatile molecule. While specific experimental data remains scarce, a thorough understanding of its structure, stereochemistry, and the reactivity of its constituent functional groups allows for a robust prediction of its chemical properties. This guide provides a foundational understanding for researchers and scientists, enabling them to confidently incorporate this valuable building block into their synthetic and drug discovery programs.
References
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SpectraBase. (n.d.). Ethyl cyclohexylideneacetate. Retrieved January 26, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved January 26, 2026, from [Link]
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O'Donnell, J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, In Press. [Link]
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BTC. (2025). What are the storage stability of Piperidine Series compounds over time? Retrieved January 26, 2026, from [Link]
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PubChem. (n.d.). Ethyl cyclohexylideneacetate. Retrieved January 26, 2026, from [Link]
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LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 26, 2026, from [Link]
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Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved January 26, 2026, from [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved January 26, 2026, from [Link]
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NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved January 26, 2026, from [Link]
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Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved January 26, 2026, from [Link]
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Ataman Kimya. (n.d.). PIPERIDINE. Retrieved January 26, 2026, from [Link]
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